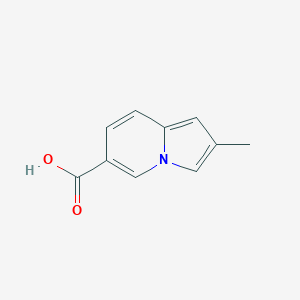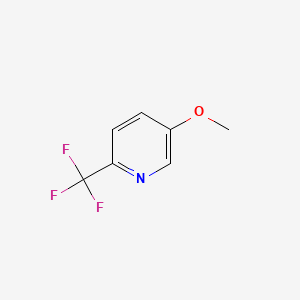
Fmoc-6-chloro-DL-tryptophan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-6-chloro-DL-tryptophan is a useful research compound. Its molecular formula is C26H21ClN2O4 and its molecular weight is 460.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Tryptophan Derivative Radiotracers in Disease Imaging
Fmoc-6-chloro-DL-tryptophan is a derivative of tryptophan, an essential amino acid involved in various physiological processes. Research has shown that imaging tryptophan uptake and metabolism using tryptophan derivative positron emission tomography (PET) radiotracers can play a crucial role in understanding and diagnosing multiple disease processes, particularly cancer. This compound, as a tryptophan derivative, may have potential applications in the development of F-18-labeled tryptophan-based radiotracers. These radiotracers have been evaluated preclinically and show promise for tumor imaging and assessing key enzymes of the kynurenine pathway, which are involved in tumoral immune resistance. F-18-labeled tryptophan tracers share common transport mechanisms and biodistribution characteristics, making them candidates for PET imaging in human diseases (John et al., 2019).
Role in Tryptophan Metabolism and Disease Associations
Tryptophan metabolism via the kynurenine pathway (KP) is linked to various diseases. The KP involves several enzymes and metabolites that are neuroactive and can lead to neurodegeneration or neuroprotection. Genetic alterations in the enzymes of this pathway have been associated with neurodegenerative diseases, psychiatric disorders, and immune responses. This compound, as a tryptophan derivative, may be relevant in studies focusing on these genetic alterations and their disease associations (Boros et al., 2018).
Tryptophan in Cardio-Metabolic Risk and Disease
Tryptophan metabolism through the kynurenine pathway has been linked to cardio-metabolic risk, with its metabolites playing roles in diabetes mellitus, metabolic syndrome, and cardiovascular diseases. Given the importance of tryptophan derivatives in this pathway, this compound may have applications in research focused on the interplay between KP metabolites and these diseases. Understanding the roles of tryptophan derivatives in this context could offer insights into diagnosing and assessing the cardiometabolic risk for patients (Kiluk et al., 2021).
Mécanisme D'action
Target of Action
Fmoc-6-chloro-DL-tryptophan is a complex compound used in proteomics research . .
Mode of Action
It is known to be used as a building block for 1,3-dipolar cycloadditions . It reacts with perchlorates in the presence of catalysts such as dibromodifluoromethane (DBDM) and perchloric acid to form an exocyclic azomethine imine .
Biochemical Pathways
As an analog of tryptophan , it may potentially influence the pathways involving tryptophan.
Result of Action
As a research compound, it is primarily used for its chemical properties rather than its biological effects .
Analyse Biochimique
Biochemical Properties
Fmoc-6-chloro-DL-tryptophan plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins, including those involved in the synthesis and modification of peptides. The Fmoc group is known for its ability to protect the amino group during peptide synthesis, allowing for the selective formation of peptide bonds . This compound can also interact with enzymes such as 3-hydroxyanthranilate oxidase, influencing the formation of quinolinate .
Cellular Effects
The effects of this compound on cellular processes are diverse. In liver cells, it has been shown to reduce sensitivity to tryptophan-mediated inhibition of gluconeogenesis . This compound can influence cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of enzymes involved in tryptophan metabolism. For example, it can decrease the formation of quinolinate, a metabolite involved in the kynurenine pathway .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. The Fmoc group protects the amino group, allowing for selective peptide bond formation during synthesis . Additionally, this compound can inhibit the activity of enzymes such as 3-hydroxyanthranilate oxidase, leading to a decrease in quinolinate formation . These interactions can result in changes in gene expression and enzyme activity, influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of the Fmoc group is crucial for its function in peptide synthesis. Studies have shown that the Fmoc group can be efficiently removed under mild conditions, allowing for the selective deprotection of amino acids . Long-term effects on cellular function have been observed, particularly in the context of enzyme inhibition and changes in metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. High doses of this compound can lead to toxic effects, while lower doses may have minimal impact on cellular function . Studies have shown that the compound can influence the growth of liver tumors in mice, with higher doses leading to more significant effects on tumor growth and metabolism .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the kynurenine pathway. It interacts with enzymes such as 3-hydroxyanthranilate oxidase, influencing the formation of metabolites like quinolinate . This compound can also affect metabolic flux and metabolite levels, leading to changes in cellular metabolism and function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. This compound can interact with transporters and binding proteins, affecting its localization and accumulation within cells . The Fmoc group can also influence the transport of the compound, allowing for selective targeting of specific cellular compartments .
Subcellular Localization
This compound can be localized to specific subcellular compartments, influencing its activity and function. The presence of the Fmoc group can direct the compound to specific organelles, where it can interact with enzymes and proteins involved in peptide synthesis . Post-translational modifications and targeting signals can also play a role in the subcellular localization of this compound .
Propriétés
IUPAC Name |
3-(6-chloro-1H-indol-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClN2O4/c27-16-9-10-17-15(13-28-23(17)12-16)11-24(25(30)31)29-26(32)33-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12-13,22,24,28H,11,14H2,(H,29,32)(H,30,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXGPPBWOOAVEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=CC(=C5)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4'-Nitro[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B1322065.png)

![2-Benzyl-5-methoxy-1H-benzo[D]imidazole](/img/structure/B1322068.png)
![(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1322072.png)






